![molecular formula C13H16Cl3NO B2675923 2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide CAS No. 733796-09-3](/img/structure/B2675923.png)
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide
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Description
“2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide” is a chemical compound with the molecular formula C8H6Cl3NO . The conformation of the N-H bond in the structure of this compound is syn to the ortho-chloro substituent, similar to that observed in other acetanilides .
Molecular Structure Analysis
The structure of the compound contains two molecules in the asymmetric unit. In each independent molecule, the conformation of the N—H bond is almost syn to the ortho-chloro substituent and the conformation of the C=O bond is anti to the N—H bond .Physical And Chemical Properties Analysis
The molecular weight of the compound is 238.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
- Intermediate for Tocainide : Tocainide, an antiarrhythmic drug, can be synthesized using this compound as an intermediate .
- Starting Reagent for Other Compounds : It serves as a building block for synthesizing various pharmaceuticals, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
- Chiral Separation : Researchers use it as a reference compound for chiral separation studies. Its enantiomers can be resolved using chromatographic techniques .
- Gas-Liquid Chromatography (GLC) : It has been employed in simultaneous determination of enantiomers, such as tocainide, in blood plasma using GLC with electron-capture detection .
Organic Synthesis and Medicinal Chemistry
Analytical Chemistry and Chromatography
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO/c1-2-3-9(8-17-13(18)7-14)11-5-4-10(15)6-12(11)16/h4-6,9H,2-3,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIBDPGGAVRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)CCl)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,4-dichlorophenyl)pentyl]acetamide |
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